3-Phenylpiperidin-3-ol
Overview
Description
3-Phenylpiperidin-3-ol is a chemical compound that belongs to the class of phenylpiperidines . Phenylpiperidines are compounds with a phenyl moiety directly attached to piperidine . They are associated with a variety of pharmacological effects, including morphine-like activity or other central nervous system effects .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidines are involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Neuropharmacology Insights
Cholinergic System Interactions Research indicates that certain phenylpiperidine derivatives bind specifically to brain regions associated with the cholinergic system. For instance, the study of 2-(4-Phenylpiperidino)cyclohexanol (AH5183) demonstrates its potent inhibition of acetylcholine transport into cholinergic vesicles, suggesting implications for neurological disorders treatment (Marien, Parsons, & Altar, 1987).
Dopamine Receptor Interactions Compounds such as (S)-phenylpiperidines have been explored for their interaction with dopamine receptors, highlighting their potential as DA autoreceptor antagonists. This research provides insights into designing drugs for neurological conditions without inducing strong hypoactivity or catalepsy (Sonesson et al., 1994).
Medicinal Chemistry Applications
Sigma Receptor Ligands New substituted 1-phenyl-2-cyclopropylmethylamines have been identified as high-affinity ligands for sigma receptors, suggesting their potential in treating neurological disorders. One compound, in particular, demonstrated significant selectivity and agonist activity towards sigma1 sites, highlighting its relevance for further pharmacological exploration (Prezzavento et al., 2007).
Synthetic Strategies for Piperidin-3-ol Derivatives Research into the synthesis of 2-phenylpiperidin-3-ol derivatives and 3-hydroxypipecolic acids provides valuable methodologies for the preparation of these compounds. These synthetic routes could support the development of new pharmaceuticals by offering efficient and short paths to these derivatives (Cochi et al., 2009).
Metabolic Engineering for Biochemical Production
Biosynthesis of C5 Alcohols A groundbreaking study in metabolic engineering demonstrated the biosynthesis of branched five-carbon alcohols, including derivatives related to phenylpiperidin-3-ol, in E. coli. This approach offers a sustainable alternative to chemical synthesis for producing valuable biochemicals (George et al., 2015).
Hydrocinnamic Acids Production The aerobic biosynthesis of 3-phenylpropionic acid and related acids in Escherichia coli was achieved by engineering a heterologous pathway, showcasing the potential for eco-friendly production of commodity chemicals. This study paves the way for biological processes to replace petroleum-derived manufacturing methods (Sun et al., 2016).
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future directions may involve the development of new synthesis methods and the exploration of new pharmacological applications .
Mechanism of Action
Target of Action
3-Phenylpiperidin-3-ol is a derivative of the piperidine class of compounds . Piperidine derivatives are known to interact with various targets in the body, including opioid receptors . .
Mode of Action
For instance, some piperidine derivatives are known to bind to opioid receptors, triggering a series of intracellular events that lead to analgesic effects .
Biochemical Pathways
Piperidine derivatives are known to play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . They may affect various biochemical pathways depending on their specific targets and mode of action.
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
For instance, some piperidine derivatives are known to have analgesic effects due to their interaction with opioid receptors .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances, and the specific characteristics of the target cells . .
Biochemical Analysis
Biochemical Properties
It is known that piperidine derivatives, to which 3-Phenylpiperidin-3-ol belongs, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The piperidine ring is essential for chiral optimization .
Cellular Effects
Phenylpiperidines, a related group of compounds, have been associated with a variety of pharmacological effects, including morphine-like activity or other central nervous system effects .
Properties
IUPAC Name |
3-phenylpiperidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-11(7-4-8-12-9-11)10-5-2-1-3-6-10/h1-3,5-6,12-13H,4,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBQDFYSFZZSMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450400 | |
Record name | 3-phenylpiperidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00450400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23396-50-1 | |
Record name | 3-phenylpiperidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00450400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 23396-50-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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